Trisodium 1-(5-(((3,6-dichloropyridazin-4-yl)carbonyl)amino)-2-methyl-3-sulphonatophenyl)-4,5-dihydro-5-oxo-4-((2-sulphonatophenyl)azo)-1H-pyrazole-3-carboxylate Trisodium 1-(5-(((3,6-dichloropyridazin-4-yl)carbonyl)amino)-2-methyl-3-sulphonatophenyl)-4,5-dihydro-5-oxo-4-((2-sulphonatophenyl)azo)-1H-pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 62121-78-2
VCID: VC17095298
InChI: InChI=1S/C22H15Cl2N7O10S2.3Na/c1-9-13(6-10(7-15(9)43(39,40)41)25-20(32)11-8-16(23)27-29-19(11)24)31-21(33)17(18(30-31)22(34)35)28-26-12-4-2-3-5-14(12)42(36,37)38;;;/h2-8,17H,1H3,(H,25,32)(H,34,35)(H,36,37,38)(H,39,40,41);;;/q;3*+1/p-3
SMILES:
Molecular Formula: C22H12Cl2N7Na3O10S2
Molecular Weight: 738.4 g/mol

Trisodium 1-(5-(((3,6-dichloropyridazin-4-yl)carbonyl)amino)-2-methyl-3-sulphonatophenyl)-4,5-dihydro-5-oxo-4-((2-sulphonatophenyl)azo)-1H-pyrazole-3-carboxylate

CAS No.: 62121-78-2

Cat. No.: VC17095298

Molecular Formula: C22H12Cl2N7Na3O10S2

Molecular Weight: 738.4 g/mol

* For research use only. Not for human or veterinary use.

Trisodium 1-(5-(((3,6-dichloropyridazin-4-yl)carbonyl)amino)-2-methyl-3-sulphonatophenyl)-4,5-dihydro-5-oxo-4-((2-sulphonatophenyl)azo)-1H-pyrazole-3-carboxylate - 62121-78-2

Specification

CAS No. 62121-78-2
Molecular Formula C22H12Cl2N7Na3O10S2
Molecular Weight 738.4 g/mol
IUPAC Name trisodium;1-[5-[(3,6-dichloropyridazine-4-carbonyl)amino]-2-methyl-3-sulfonatophenyl]-5-oxo-4-[(2-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate
Standard InChI InChI=1S/C22H15Cl2N7O10S2.3Na/c1-9-13(6-10(7-15(9)43(39,40)41)25-20(32)11-8-16(23)27-29-19(11)24)31-21(33)17(18(30-31)22(34)35)28-26-12-4-2-3-5-14(12)42(36,37)38;;;/h2-8,17H,1H3,(H,25,32)(H,34,35)(H,36,37,38)(H,39,40,41);;;/q;3*+1/p-3
Standard InChI Key HYBWAGNQHLFFAQ-UHFFFAOYSA-K
Canonical SMILES CC1=C(C=C(C=C1S(=O)(=O)[O-])NC(=O)C2=CC(=NN=C2Cl)Cl)N3C(=O)C(C(=N3)C(=O)[O-])N=NC4=CC=CC=C4S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Introduction

Chemical Identity and Structural Composition

Molecular Formula and Nomenclature

The compound’s molecular formula is C<sub>22</sub>H<sub>12</sub>Cl<sub>2</sub>N<sub>7</sub>Na<sub>3</sub>O<sub>10</sub>S<sub>2</sub>, with a molecular weight of 738.4 g/mol. Its IUPAC name, trisodium;1-[5-[(3,6-dichloropyridazine-4-carbonyl)amino]-2-methyl-3-sulfonatophenyl]-5-oxo-4-[(2-sulfonatophenyl)diazenyl]-4H-pyrazole, reflects its polyfunctional architecture.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number62121-78-2
Molecular FormulaC<sub>22</sub>H<sub>12</sub>Cl<sub>2</sub>N<sub>7</sub>Na<sub>3</sub>O<sub>10</sub>S<sub>2</sub>
Molecular Weight738.4 g/mol
Parent CompoundFD&C Yellow No. 5 free acid (CID 16014)

Structural Features and Functional Groups

Core Skeleton and Substituents

The molecule’s backbone consists of a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) fused to a phenyl group substituted with methyl and sulphonate moieties. Key functional groups include:

  • Azo linkage (-N=N-): Connects the pyrazole system to a sulphonated phenyl group, a feature common in synthetic dyes.

  • Dichloropyridazine carbonyl group: Introduces electron-withdrawing characteristics, potentially influencing reactivity.

  • Triple sulphonate (-SO<sub>3</sub><sup>−</sup>) groups: Enhance water solubility and ionic character, critical for industrial applications.

Stereochemical Considerations

While no crystallographic data is available, the presence of multiple aromatic systems and azo bonds suggests a planar geometry. The sulphonate groups likely adopt equatorial positions to minimize steric hindrance.

Synthesis and Manufacturing

Synthetic Pathways

Though explicit synthesis protocols are undisclosed, analogous azo dyes are typically produced via:

  • Diazotization: Formation of a diazonium salt from an aniline derivative.

  • Coupling reaction: Attachment of the diazonium salt to a naphthol or pyrazole derivative under alkaline conditions.
    The dichloropyridazine moiety may be introduced via nucleophilic acyl substitution, leveraging the carbonyl group’s reactivity.

Purification Challenges

The compound’s high polarity and ionic nature (due to sulphonate groups) complicate isolation. Techniques such as ion-exchange chromatography or reverse-phase HPLC are likely employed.

Physicochemical Properties

Solubility and Stability

  • Water solubility: Expected to be high (>100 mg/mL) due to trisulphonate groups.

  • Thermal stability: Decomposition likely occurs above 250°C, inferred from similar sulphonated aromatics.

  • Photostability: Azo bonds may undergo photolytic cleavage under UV exposure, necessitating storage in opaque containers.

Table 2: Inferred Physicochemical Properties

PropertyValue/CharacteristicsBasis of Inference
Solubility in WaterHigh (>100 mg/mL)Sulphonate groups
logP (Partition Coefficient)<0 (hydrophilic)Ionic sulphonate moieties
Melting PointDecomposes above 250°CAnalogous compounds

Research Gaps and Future Directions

Unanswered Questions

  • Synthetic Optimization: Scalable methods for high-purity batches.

  • Biological Screening: Antiproliferative or antimicrobial activity assays.

  • Environmental Fate: Biodegradation pathways and ecotoxicology.

Computational Studies

In silico modeling (e.g., DFT calculations) could predict electronic properties and reactive sites for functionalization.

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